AZD1092 is a synthetic compound developed primarily as a potential therapeutic agent. It belongs to the class of small molecules that target specific biological pathways, particularly in the context of treating various diseases. The compound has garnered attention for its role in research on cancer and other conditions, where it may exhibit significant pharmacological effects.
AZD1092 was developed by AstraZeneca, a global biopharmaceutical company known for its innovative approaches to drug discovery and development. The compound has been studied in various preclinical and clinical settings, contributing to the understanding of its efficacy and safety profiles.
AZD1092 is classified as an investigational drug. It falls under the category of small molecule inhibitors, specifically designed to modulate biological processes by interacting with specific proteins or enzymes involved in disease pathways.
The synthesis of AZD1092 involves several key steps, utilizing advanced organic chemistry techniques. The compound is typically synthesized through multi-step reactions that include functional group transformations and coupling reactions.
AZD1092 features a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. The precise molecular formula and three-dimensional conformation are critical for understanding its interaction with biological targets.
AZD1092 undergoes various chemical reactions that are essential for its activity. These include:
The kinetics of these reactions can be studied using spectroscopic methods such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography, which provide real-time data on reaction progress.
AZD1092 exerts its pharmacological effects by selectively inhibiting specific enzymes or receptors involved in disease progression. This mechanism often involves binding to active sites or allosteric sites on target proteins, leading to downstream effects that can halt or reverse disease processes.
AZD1092 exhibits distinct physical properties that are crucial for its formulation and delivery:
The chemical properties include:
AZD1092 has potential applications in various scientific fields:
Glucokinase (GK), encoded by the GCK gene on chromosome 7p15.3-p15.1, serves as a critical glucose sensor in metabolic tissues. Unlike other hexokinases (I–III), GK exhibits a higher Michaelis constant (Km ≈ 7–8 mM) and positive cooperativity with glucose (Hill coefficient ≈1.7), aligning its activity with physiological glucose fluctuations [7] [9]. This kinetic profile enables GK to function as a "gatekeeper" for glucose metabolism:
Genetic evidence underscores GK's non-redundant role: heterozygous inactivating mutations cause maturity-onset diabetes of the young type 2 (MODY2), characterized by impaired insulin secretion and elevated hepatic glucose output. Conversely, activating mutations induce hyperinsulinemic hypoglycemia [7] [9].
Table 1: Kinetic Properties of Human Hexokinases
Property | Hexokinase I | Hexokinase II | Hexokinase IV (GK) |
---|---|---|---|
Tissue Distribution | Ubiquitous | Muscle, adipose | Liver, pancreas, brain |
Km (Glucose) | ~0.1 mM | ~0.3 mM | ~7–8 mM |
Inhibition by G-6-P | Yes | Yes | No |
Hill Coefficient | 1.0 | 1.0 | ~1.7 |
Type 2 diabetes (T2D) remains inadequately managed by existing therapies due to progressive β-cell dysfunction and unaddressed hepatic glucose overproduction. Current agents like metformin, sulfonylureas, or SGLT2 inhibitors fail to consistently restore glycemic durability, with only 50% of patients achieving HbA1c targets [10]. Key limitations include:
GK activators (GKAs) address these gaps through a dual-tissue mechanism:
Table 2: Mechanistic Advantages of GK Activation vs. Conventional Therapies
Mechanism | Hepatic Glucose Output Suppression | Glucose-Dependent Insulin Secretion | β-Cell Preservation |
---|---|---|---|
Sulfonylureas | No | No | No |
Metformin | Partial | No | No |
GLP-1 Receptor Agonists | Indirect | Yes | Yes |
GK Activators | Yes | Yes | Emerging evidence |
The development of GKAs has progressed through distinct generations, each overcoming limitations of predecessors:
First-Generation GKAs (2003–2010):RO0281675 (discovered by Roche) was the first potent GKA (EC50 = 0.03 µM), demonstrating acute glucose lowering in rodents and humans. However, clinical trials revealed rapid tachyphylaxis, hypoglycemia, and elevated triglycerides [6] [7]. MK-0941 (Merck) advanced to Phase II but showed efficacy loss by Week 30 and increased hypoglycemia incidence [10].
Second-Generation GKAs (2010–2018):Structural refinements focused on mitigating off-target effects. AZD1092 (AstraZeneca) emerged from a matrix-based optimization campaign prioritizing lipophilic efficiency (LLE = pEC50 – logD). Key modifications included:
Introduction of an azetidine amide to balance potency (EC50 = 0.03 µM) and solubility (0.17 mg/mL) [1] [8].In Zucker diabetic rats, AZD1092 (10 mg/kg) reduced glucose excursion by 23% via dual hepatic-pancreatic action [1] [8]. Despite promising preclinical data, development was discontinued for undisclosed reasons.
Third-Generation GKAs (2018–Present):Strategies evolved toward tissue-selective activation:
Table 3: Evolution of Key Glucokinase Activators in Diabetes Therapeutics
Compound | Developer | EC50 (µM) | Selectivity | Key Advancement | Clinical Outcome |
---|---|---|---|---|---|
RO0281675 | Roche | 0.03 | Dual-acting | First proof-of-concept GKA | Efficacy loss, hypertriglyceridemia |
MK-0941 | Merck | 0.06 | Dual-acting | Robust initial glucose lowering | Tachyphylaxis at 30 weeks |
AZD1092 | AstraZeneca | 0.03 | Dual-acting | Optimized hERG/lipophilicity profile | Preclinical efficacy only |
Dorzagliatin | Hua Medicine | 0.07 | Dual-acting | Kinetic stabilization of active GK | HbA1c -1.07% at 24 weeks (Phase III) |
TTP399 | vTv Therapeutics | 0.19 | Hepatoselective | Minimal β-cell activation | No hypoglycemia or triglyceride increase |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1